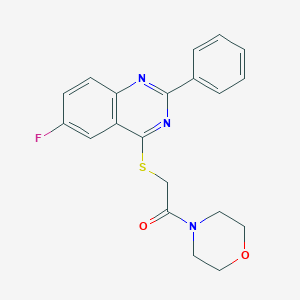![molecular formula C21H24N4OS B417610 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol](/img/structure/B417610.png)
4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
相似化合物的比较
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile: Another triazole derivative with similar biological activities.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
What sets 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol apart from similar compounds is its unique combination of a triazole ring with a phenyl and piperidinyl group
属性
分子式 |
C21H24N4OS |
|---|---|
分子量 |
380.5g/mol |
IUPAC 名称 |
4-[4-phenyl-5-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H24N4OS/c26-19-11-9-17(10-12-19)20-22-23-21(25(20)18-7-3-1-4-8-18)27-16-15-24-13-5-2-6-14-24/h1,3-4,7-12,26H,2,5-6,13-16H2 |
InChI 键 |
GXPZLBUZEOYWID-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
规范 SMILES |
C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitrophenyl}acetamide](/img/structure/B417528.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417529.png)
![N-(4-{[(2-chlorophenyl)methyl]oxy}phenyl)benzamide](/img/structure/B417532.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetohydrazide](/img/structure/B417534.png)
![N-(5-chloro-2-methylphenyl)-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417535.png)
![4-{[(5-{2-Nitrophenyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B417536.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B417538.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide](/img/structure/B417541.png)
![N-{3-nitro-4-methylphenyl}-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B417542.png)

![6-methyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B417547.png)
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B417548.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B417549.png)
![2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B417550.png)
